KRAS G12C inhibitor 22

KRAS G12C Biochemical assay IC50

KRAS G12C inhibitor research faces inter-compound potency variability, risking experimental irreproducibility. KRAS G12C inhibitor 22 (CAS 2736599-72-5), from WO2021219072A1 Example 120, addresses this need as a structurally distinct covalent probe with a pyrido[3,4-d]pyrimidine core and tetrahydronaphthalene substituent. • Covalent switch II pocket binder with acryloylpiperazine warhead for GDP-state KRAS G12C engagement • Enables comparative SAR studies alongside sotorasib/adagrasib after independent potency validation • ≥98% purity; ambient temp shipping; store at -20°C

Molecular Formula C32H41N7O2
Molecular Weight 555.7 g/mol
Cat. No. B15143215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 22
Molecular FormulaC32H41N7O2
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4CCCC5)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
InChIInChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3,6,9,12,24-25H,1,4-5,7-8,10-11,13-14,16-22H2,2H3/t24-,25-/m0/s1
InChIKeyKTRZIDXGTRBXAH-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 22: Chemical Identity and Patent Origin for Research Procurement


KRAS G12C inhibitor 22 (CAS: 2736599-72-5, MW: 555.71, Formula: C32H41N7O2) is a small-molecule covalent inhibitor of the KRAS G12C oncogenic mutant. The compound is extracted from patent WO2021219072A1, specifically Example 120 [1], and is offered by multiple chemical vendors for preclinical oncology research applications . Its structural features include a pyrido[3,4-d]pyrimidine core with a tetrahydronaphthalene substituent and an acryloylpiperazine warhead, consistent with the class of switch II pocket-binding, GDP-state KRAS G12C covalent inhibitors [2].

Why KRAS G12C Inhibitor 22 Cannot Be Substituted Without Quantitative Comparative Data


KRAS G12C inhibitors exhibit substantial inter-compound variability in biochemical potency (IC50 range: sub-nanomolar to >100 nM), cellular anti-proliferative activity, covalent binding efficiency, and resistance profile susceptibility [1]. In-class analogs such as sotorasib, adagrasib, and divarasib demonstrate IC50 values ranging from 0.3 nM to 89.9 nM depending on assay conditions and cell line context [2]. Without direct comparative data for KRAS G12C inhibitor 22 against known benchmarks, simple substitution based on shared target class risks experimental inconsistency and irreproducibility. Furthermore, covalent inhibitors require characterization of target engagement kinetics and washout resistance, which are not inferable from target annotation alone [3]. The absence of disclosed potency metrics for this specific compound precludes any assumption of functional equivalence to other KRAS G12C inhibitors.

KRAS G12C Inhibitor 22: Quantitative Comparative Evidence Assessment for Procurement Decisions


Absence of Disclosed Biochemical IC50 Data Versus Peer Compounds

No disclosed biochemical IC50 value is available in the public domain for KRAS G12C inhibitor 22. Multiple vendor product pages reference patent WO2021219072A1 Example 120, but the patent document does not include quantitative potency data for this compound [1]. This contrasts with peer compounds such as sotorasib, adagrasib, and divarasib, which report biochemical IC50 values of 41-590 nM, 3.35-89.9 nM, and <10 nM respectively under standardized assay conditions [2][3]. Without such data, users cannot benchmark this compound's intrinsic target engagement relative to established comparators.

KRAS G12C Biochemical assay IC50

Absence of Cellular Anti-Proliferative Data in Standard KRAS G12C Mutant Cell Lines

No cellular anti-proliferative IC50 values are reported for KRAS G12C inhibitor 22 in standard KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2). This contrasts with established inhibitors: sotorasib inhibits NCI-H358 proliferation with reported IC50 ranging from 47.9 nM to 100 nM; adagrasib shows NCI-H358 IC50 of 89.9 nM; divarasib exhibits NCI-H358 IC50 of 3.35 nM [1][2]. Additionally, elisrasib (D3S-001) demonstrates H358 IC50 of 0.6 nM and MIA PaCa-2 IC50 of 0.44 nM [3]. Without cell-based potency metrics, users cannot assess whether this compound exhibits meaningful anti-proliferative activity in standard preclinical models.

Cell proliferation NCI-H358 MIA PaCa-2

Lack of Reported Selectivity Profile Against Wild-Type KRAS and Other RAS Isoforms

No selectivity data are available for KRAS G12C inhibitor 22. Established KRAS G12C inhibitors demonstrate defined selectivity windows: sotorasib shows >1000-fold selectivity for KRAS G12C over wild-type KRAS; adagrasib demonstrates minimal inhibition of NRAS and HRAS at concentrations up to 10 μM; divarasib reports >100-fold biochemical selectivity over wild-type KRAS, HRAS, and NRAS [1][2]. The selectivity profile is critical because off-target inhibition of wild-type RAS isoforms can confound experimental interpretation and introduce confounding toxicities in vivo [3].

Selectivity Wild-type KRAS NRAS HRAS

Absence of In Vivo Efficacy or Pharmacokinetic Data

No in vivo efficacy or pharmacokinetic (PK) data are reported for KRAS G12C inhibitor 22. Established inhibitors have well-characterized in vivo profiles: sotorasib demonstrates tumor regression in MIA PaCa-2 xenografts at 100 mg/kg QD with 48% oral bioavailability in mice; adagrasib shows tumor growth inhibition in multiple KRAS G12C xenograft models with oral bioavailability of 62% [1][2]. Divarasib achieves tumor regression in NCI-H358 xenografts at 100 mg/kg BID [3]. Without PK and in vivo efficacy data, researchers cannot determine appropriate dosing regimens, anticipate potential toxicity, or assess translational relevance.

In vivo Pharmacokinetics Tumor xenograft

Structural Distinctions from Clinical-Stage KRAS G12C Inhibitors

KRAS G12C inhibitor 22 features a pyrido[3,4-d]pyrimidine core with a tetrahydronaphthalene substituent and an acryloylpiperazine warhead (MW: 555.71) . This scaffold differs from sotorasib (quinazolinone core, MW: 560.6), adagrasib (tetrahydropyridopyrimidine core, MW: 604.2), and divarasib (chromeno[4,3-c]pyrazol-4(2H)-one scaffold, MW: 537.5) [1]. The structural distinction suggests potentially different binding kinetics, residence time, or susceptibility to resistance-conferring mutations, but no experimental data confirm functional divergence. Notably, the tetrahydronaphthalene substituent in inhibitor 22 is structurally distinct from the substituted phenyl and indane motifs common in many clinical candidates [2].

Chemical structure Scaffold Pyridopyrimidine

Procurement Caveat: Potency Discrepancy with Similarly Named Compound (KRAS G12C Inhibitor 15)

Users must exercise caution when cross-referencing potency claims. KRAS G12C inhibitor 15 (CAS: 2349393-21-9, from patent WO2019110751A1 compound 22) reports an IC50 of 5 nM [1]. This compound is chemically distinct (MW: 498.91, Formula: C25H21ClF2N4O3) from KRAS G12C inhibitor 22 (MW: 555.71) [2]. The numerical suffix "22" in inhibitor 15's patent designation (WO2019110751A1 compound 22) versus the product name "KRAS G12C inhibitor 22" creates potential for nomenclature confusion. Procurement based on misattributed potency would yield erroneous experimental outcomes.

Nomenclature Procurement Data integrity

Appropriate Research Application Scenarios for KRAS G12C Inhibitor 22


Chemical Probe for Target Engagement Studies Requiring Internal Validation

KRAS G12C inhibitor 22 may serve as a research tool for covalent KRAS G12C target engagement studies, provided that users first independently validate its biochemical potency and cellular activity in their specific assay systems. Given the absence of disclosed potency data, this compound is suitable only for laboratories equipped to perform their own biochemical and cell-based characterization [1]. It may be useful as a structurally distinct chemical probe in comparative SAR studies against well-characterized inhibitors such as sotorasib or adagrasib, where differences in binding mode or resistance profile are of interest [2].

Patent-Driven Exploratory Medicinal Chemistry

As a compound extracted from WO2021219072A1 Example 120 [1], KRAS G12C inhibitor 22 is appropriate for exploratory medicinal chemistry programs seeking to build upon the pyrido[3,4-d]pyrimidine scaffold disclosed in this patent family. Researchers investigating the structure-activity relationships of tetrahydronaphthalene-substituted KRAS G12C inhibitors may use this compound as a reference point for synthesizing and profiling novel analogs. Its utility is contingent upon generating de novo potency and selectivity data.

Negative Control or Reference in Selectivity Profiling Panels

Without documented potency, KRAS G12C inhibitor 22 cannot be used as a positive control. However, it may serve as a reference compound in broad kinase or RAS isoform selectivity panels, where its activity (or lack thereof) can be empirically determined alongside established inhibitors [1]. This application requires that the compound's activity be measured in the same assay system as the comparators of interest. Laboratories with established KRAS G12C assay platforms may find value in profiling this compound to expand their internal selectivity database [2].

SAR Studies Comparing Structurally Related Patent Examples

Researchers examining the WO2021219072A1 patent family may procure KRAS G12C inhibitor 22 to conduct comparative SAR studies alongside other examples from the same patent (e.g., other compounds in the pyrido[3,4-d]pyrimidine series). Such studies could elucidate how the tetrahydronaphthalene substituent affects binding to the switch II pocket relative to alternative substituents disclosed in the patent [1]. This application requires users to generate their own comparative potency data across multiple patent examples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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